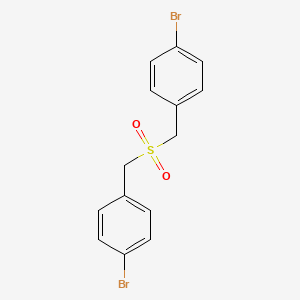
4-Bromophenyl methylsulfone
Cat. No. B8782070
Key on ui cas rn:
51439-45-3
M. Wt: 404.1 g/mol
InChI Key: YLACSXJICGXRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08664402B2
Procedure details


A Schlenk reaction tube anhydrified beforehand provided with magnetic anchor was loaded with tri-tert-butyl-phosphonium tetrafluoborate (5.4 mg; 18.5 μmol), Pd(OAc)2 (2.1 mg; 9.2 μmol), 4-bromophenylmethylsulfone (130.4 mg; 0.55 mmol), 1-(6-methylpyridin-3-yl)ethanone of formula (II) (50 mg; 0.37 mmol) and was closed with a septum. The vessel was degassed by 3 argon cycles, then 2 ml anhydrous toluene were added with a syringe. T-BuOK (165.7 mg; 1.48 mmol) was added in portions and the solution was heated to 80° C. for 16 hours. The mixture was diluted with a saturated solution of NaHCO3 (20 mL) and extracted with AcOEt (3×20 mL). The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL), anhydrified on MgSO4 and concentrated in a vacuum. The residue was purified by flash chromatography using AcOEt/cyclohexane as eluent in a gradient from 5:5 to 10:0. 32.1 mg product were obtained, for a molar yield of 30% as a white crystalline solid.



[Compound]
Name
( II )
Quantity
50 mg
Type
reactant
Reaction Step Four

[Compound]
Name
T-BuOK
Quantity
165.7 mg
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C([PH+]([C:10]([CH3:13])([CH3:12])C)C(C)(C)C)(C)(C)C.BrC1C=C[C:18]([CH2:21][S:22]([CH2:25]C2C=CC(Br)=CC=2)(=[O:24])=[O:23])=[CH:17]C=1.[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH3:41])=[CH:36][CH:35]=1>C([O-])(O)=O.[Na+].CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH2:41][C:12]2[CH:10]=[CH:13][C:21]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][CH:17]=2)=[CH:36][CH:35]=1 |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
130.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=N1)C(C)=O
|
Step Four
[Compound]
|
Name
|
( II )
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
T-BuOK
|
|
Quantity
|
165.7 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
2.1 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A Schlenk reaction tube anhydrified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
beforehand provided with magnetic anchor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was closed with a septum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vessel was degassed by 3 argon cycles
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2 ml anhydrous toluene were added with a syringe
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt (3×20 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in a vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 32.1 mg | |
| YIELD: PERCENTYIELD | 30% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

